N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine
Description
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine is a pyrimidine derivative featuring a sulfanyl (-S-) bridge connecting a substituted pyrimidine ring to a dimethylaminoethyl group. The pyrimidine core is substituted at the 2-position with a phenyl group and at the 6-position with a methyl group. This compound belongs to a class of molecules where sulfur-containing linkages modulate physicochemical properties and biological interactions.
Properties
CAS No. |
90185-66-3 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
FHYAGHFYAKAIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)SCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine typically involves the reaction of 6-methyl-2-phenylpyrimidine-4-thiol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-purity reagents and solvents, and precise control of reaction temperature and time.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidine ring and the thioether group play crucial roles in its binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s structure includes:
- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
- 6-Methyl group: Contributes to steric effects and metabolic stability. 4-Sulfanyl linkage: Bridges the pyrimidine to the dimethylaminoethyl group, influencing solubility and electronic properties.
Comparison Table of Analogous Compounds
Analysis of Substituent Effects
Sulfanyl vs. Ether Linkages
- Sulfanyl (Target Compound, 41, 20) :
- Ether (DPPA) :
Pyrimidine Substitution Patterns
Spectroscopic and Analytical Comparisons
- NMR Shifts: Dimethylamino group: Resonates at δ ~2.3 (singlet) in ¹H NMR, consistent across analogs . Sulfanyl protons: SCH₂CH₂N protons appear as triplets at δ ~3.0–3.5, distinct from ether-linked CH₂OCH₂ (δ ~4.0) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., m/z 412.20 for compound 41 vs. 412.00 observed) .
Biological Activity
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine, a compound belonging to the class of pyrimidine derivatives, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.39 g/mol. The compound features a dimethylamino group and a pyrimidine ring that contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that various pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Escherichia coli | 100 µg/mL |
| N,N-Dimethyl... | Staphylococcus aureus | 75 µg/mL |
These findings suggest that this compound may possess comparable antimicrobial activity to established antibiotics.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. Notably, certain compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Studies on Cancer Cell Lines
In a study involving human cancer cell lines, N,N-Dimethyl derivatives demonstrated significant cytotoxicity:
- Cell Lines Tested : SKM-1 (myelodysplastic syndrome), MCF7 (breast cancer).
- Results :
- Induction of G1 phase cell cycle arrest.
- Increased levels of acetylated histones, indicating enhanced apoptosis pathways.
Anti-inflammatory Effects
Pyrimidine derivatives are also known for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
